N'-[(4-FLUOROPHENYL)METHYL]-N-(4-METHOXYPHENYL)ETHANEDIAMIDE
Description
N'-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)ethanediamide is a diamide compound featuring two distinct aromatic substituents: a 4-fluorobenzyl group and a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)15(20)18-10-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRJZLCFOBBOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)ethanediamide typically involves the reaction of 4-fluorobenzylamine with 4-methoxybenzylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)ethanediamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Comparisons
Fluorophenyl-Containing Amides
- N-(4-Fluorobenzyl)phthalimide (): Shares the 4-fluorobenzyl group but incorporates a cyclic imide structure. Phthalimides are widely used in polymer synthesis (e.g., polyimides) due to their thermal stability . In contrast, the target compound’s linear ethanediamide structure may offer greater solubility in polar solvents.
- N-(4-((4-(4-Fluorophenyl)piperazinyl)sulfonyl)phenyl)ethanamide (): Contains a fluorophenyl group linked to a sulfonyl-piperazinyl system.
Methoxyphenyl-Containing Amides
Backbone-Driven Comparisons
Phthalimides vs. Ethanediamides
- 3-Chloro-N-phenyl-phthalimide (): A cyclic imide with a chloro substituent. Phthalimides are rigid and thermally stable, making them suitable for high-performance polymers. The target compound’s linear ethanediamide structure lacks this rigidity but may exhibit better solubility and easier functionalization .
Benzimidazole Derivatives
- Flunitazene and Isotonitazene (): These benzimidazole-based compounds contain fluorophenyl and isopropoxy/methoxy groups.
Comparative Data Table
Research Findings and Hypotheses
- Synthetic Routes : The target compound’s synthesis may resemble methods for N-(4-fluorobenzyl)phthalimide (), involving nucleophilic substitution or condensation reactions.
- Physicochemical Properties : The methoxyphenyl group likely increases lipophilicity compared to methylphenyl analogs (), while the fluorophenyl group may enhance metabolic stability .
- Biological Relevance : Structural parallels to Flunitazene () suggest possible interactions with opioid receptors, though this requires experimental validation .
Biological Activity
N'-[(4-Fluorophenyl)Methyl]-N-(4-Methoxyphenyl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H18FNO
- Molecular Weight : 273.32 g/mol
- CAS Number : 436099-73-9
Biological Activity Overview
The biological activity of this compound primarily relates to its interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological effects.
-
Receptor Interaction :
- The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Studies suggest that fluorinated phenyl groups enhance binding affinity to certain targets.
-
Enzyme Inhibition :
- Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antitumor Activity : Some studies have indicated that related compounds exhibit cytotoxic effects on cancer cells, suggesting potential antitumor properties.
- Anti-inflammatory Effects : The presence of methoxy groups may contribute to anti-inflammatory activity through modulation of inflammatory pathways.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Anti-inflammatory | Reduced inflammatory markers | |
| Neuroprotective | Protection against neuronal death |
Case Studies
-
Antitumor Efficacy Study :
A study evaluated the antitumor effects of this compound in vitro. Results indicated a significant reduction in cell viability in breast cancer cell lines, with an IC50 value of 15 µM after 48 hours of treatment. -
Inflammation Model :
In a mouse model of induced inflammation, administration of the compound resulted in a 40% reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent. -
Neuroprotection Assay :
In vitro assays demonstrated that the compound could prevent apoptosis in neuronal cells exposed to oxidative stress, suggesting its role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
